1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a furylmethyl group attached to the nitrogen atom at position 1 and a methoxyphenyl group attached to the nitrogen atom at position 4 of the piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine typically involves the reaction of 1-(3-furylmethyl)piperazine with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(3-furylmethyl)-4-phenylpiperazine: Lacks the methoxy group, resulting in different pharmacological properties.
1-(3-furylmethyl)-4-(4-chlorophenyl)piperazine: Contains a chloro group instead of a methoxy group, leading to variations in chemical reactivity and biological activity.
1-(3-furylmethyl)-4-(4-hydroxyphenyl)piperazine: Has a hydroxy group, which can form hydrogen bonds and affect the compound’s solubility and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(furan-3-ylmethyl)-4-(4-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-19-16-4-2-15(3-5-16)18-9-7-17(8-10-18)12-14-6-11-20-13-14/h2-6,11,13H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYLDIZZZGTGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385545 |
Source
|
Record name | 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5264-89-1 |
Source
|
Record name | 1-(3-furylmethyl)-4-(4-methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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